molecular formula C10H9N3O3 B2941238 N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1396677-39-6

N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2941238
CAS No.: 1396677-39-6
M. Wt: 219.2
InChI Key: ZBXSYJTUNPIIDW-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features an isoxazole ring fused to a pyridine ring, which is further substituted with a carboxamide group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the following steps:

  • Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine and a suitable diketone or β-ketoester.

  • Formation of Pyridine Ring: The pyridine ring is constructed using a multi-step process, often starting with a suitable precursor such as an amino acid or a β-ketoester.

  • Substitution Reactions: The final step involves the substitution of the pyridine ring with the isoxazole ring and the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups onto the pyridine or isoxazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as N-oxides.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Derivatives with different functional groups on the pyridine or isoxazole rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound may have therapeutic potential, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Isoxazole Derivatives: Other isoxazole derivatives with different substituents.

  • Pyridine Derivatives: Compounds with pyridine rings substituted with various functional groups.

  • Carboxamide Derivatives: Other carboxamide compounds with different heterocyclic rings.

Uniqueness: N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of isoxazole and pyridine rings, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-methyl-N-(1,2-oxazol-4-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-13-4-2-3-8(10(13)15)9(14)12-7-5-11-16-6-7/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXSYJTUNPIIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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